molecular formula C7H3NO4-2 B1239396 Cinchomeronate(2-)

Cinchomeronate(2-)

Cat. No.: B1239396
M. Wt: 165.1 g/mol
InChI Key: MUYSADWCWFFZKR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cinchomeronate(2−) (C9H5NO4<sup>2−</sup>) is a dianionic organic compound derived from cinchomeronic acid (pyridine-2,5-dicarboxylic acid) through deprotonation of its two carboxylic acid groups. It is a bicyclic aromatic system with two carboxylate groups at the 2- and 5-positions of the pyridine ring. This structural arrangement confers unique chemical properties, such as strong chelation capabilities with transition metals and pH-dependent solubility .

Properties

IUPAC Name

pyridine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYSADWCWFFZKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Cinchomeronate(2−) shares structural similarities with other dianionic carboxylates, such as oxalate(2−) (C2O4<sup>2−</sup>) and phthalate(2−) (C8H4O4<sup>2−</sup>). Key differences arise from the presence of the pyridine ring in cinchomeronate(2−), which introduces nitrogen-based Lewis basicity and enhanced aromatic stability compared to purely aliphatic or benzene-based systems.

Table 1: Comparative Properties of Cinchomeronate(2−) and Analogues
Property Cinchomeronate(2−) Oxalate(2−) Phthalate(2−)
Molecular Formula C9H5NO4<sup>2−</sup> C2O4<sup>2−</sup> C8H4O4<sup>2−</sup>
Aromatic System Pyridine ring None (aliphatic) Benzene ring
Chelation Sites 2 carboxylates + pyridine N 2 carboxylates 2 carboxylates
Solubility in Water Moderate (pH-dependent) High Low (hydrophobic benzene)
Common Applications Metal coordination, catalysis Precipitation of metals (e.g., CdC2O4) Plasticizers, polymer stabilizers

Metal Coordination Behavior

Cinchomeronate(2−) exhibits stronger metal-binding affinity than oxalate(2−) due to the additional lone pair on the pyridine nitrogen. This property is critical in industrial applications such as catalysis or wastewater treatment .

Stability and Reactivity

The pyridine ring in cinchomeronate(2−) enhances thermal and oxidative stability compared to aliphatic carboxylates like oxalate(2−). However, its reactivity toward electrophiles is reduced relative to phthalate(2−), as the electron-withdrawing pyridine ring deactivates the aromatic system. This makes cinchomeronate(2−) less prone to sulfonation or nitration reactions compared to phthalate derivatives .

Analytical Differentiation

Analytical methods such as infrared spectroscopy (IR) and X-ray diffraction (XRD) can distinguish cinchomeronate(2−) from analogues. For instance:

  • IR Spectra : The presence of pyridine ring vibrations (~1600 cm<sup>−1</sup>) and asymmetric carboxylate stretching (~1550 cm<sup>−1</sup>) provides a unique fingerprint .
  • XRD Patterns : Metal-cinchomeronate complexes exhibit distinct crystal lattices due to the planar pyridine system, unlike the tetrahedral coordination common in oxalate-metal complexes .

Research Findings and Industrial Relevance

Catalysis : Pyridine-based carboxylates are used in asymmetric catalysis, leveraging their chiral centers and metal-binding sites .

Environmental Chemistry : Oxalate-type ligands are employed in heavy-metal sequestration (e.g., cadmium oxalate ), suggesting cinchomeronate(2−) could serve a similar role with enhanced efficiency.

Pharmaceuticals : Related heterocyclic carboxylates (e.g., ranitidine derivatives ) demonstrate bioactivity, hinting at possible medicinal applications for cinchomeronate complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchomeronate(2-)
Reactant of Route 2
Cinchomeronate(2-)

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